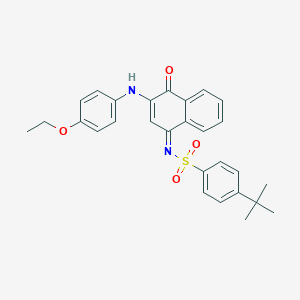
4-tert-butyl-N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TBN, and it has been synthesized using a variety of methods. TBN has been shown to have a wide range of biochemical and physiological effects, and it is believed to have potential applications in the fields of medicine, pharmacology, and biochemistry.
Mechanism of Action
The exact mechanism of action of TBN is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. TBN has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
TBN has a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, TBN has been shown to have anti-inflammatory, anti-oxidant, and anti-bacterial properties. TBN has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
TBN has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been found to be stable under a wide range of experimental conditions. However, TBN also has some limitations. It is highly insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, TBN has not been extensively studied in vivo, which limits its potential applications in animal studies.
Future Directions
There are several potential future directions for research on TBN. One area of research that holds promise is the development of novel TBN derivatives with improved solubility and bioavailability. Another potential area of research is the investigation of TBN's potential applications in the treatment of neurodegenerative diseases. Finally, further studies are needed to fully elucidate the mechanism of action of TBN and to better understand its potential applications in cancer research.
Synthesis Methods
TBN can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One of the most common methods for synthesizing TBN involves the reaction of 4-ethoxyaniline with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction produces an intermediate compound, which is then further reacted with 4-hydroxy-1-naphthaldehyde to produce TBN.
Scientific Research Applications
TBN has been extensively studied for its potential applications in scientific research. One of the most promising applications of TBN is in the field of cancer research. TBN has been shown to have potent anti-cancer properties, and it has been found to inhibit the growth of a wide range of cancer cell lines.
properties
Molecular Formula |
C28H28N2O4S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
(NZ)-4-tert-butyl-N-[3-(4-ethoxyanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C28H28N2O4S/c1-5-34-21-14-12-20(13-15-21)29-26-18-25(23-8-6-7-9-24(23)27(26)31)30-35(32,33)22-16-10-19(11-17-22)28(2,3)4/h6-18,29H,5H2,1-4H3/b30-25- |
InChI Key |
LGLQPAWHDFJHII-JVCXMKTPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)/C4=CC=CC=C4C2=O |
SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4C2=O |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methoxy-N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281427.png)
![Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281428.png)
![2,4,5-trimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281429.png)
![4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B281430.png)


![4-bromo-N-butyryl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281440.png)
![4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281441.png)
![4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281444.png)
![Ethyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281449.png)
![Methyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281451.png)
![Ethyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281452.png)
![2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281454.png)
![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide](/img/structure/B281461.png)